molecular formula C15H9Cl2F3N4 B2917396 5-(3,5-dichlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3,4-tetrazole CAS No. 303145-07-5

5-(3,5-dichlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3,4-tetrazole

Cat. No.: B2917396
CAS No.: 303145-07-5
M. Wt: 373.16
InChI Key: IVTQRTWROMPHFY-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3,4-tetrazole is a tetrazole-based compound featuring a 3,5-dichlorophenyl group at the 5-position and a 3-(trifluoromethyl)benzyl substituent at the 1-position. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability, hydrogen-bonding capacity, and applications in medicinal chemistry, particularly as bioisosteres for carboxylic acids.

Properties

IUPAC Name

5-(3,5-dichlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2F3N4/c16-12-5-10(6-13(17)7-12)14-21-22-23-24(14)8-9-2-1-3-11(4-9)15(18,19)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTQRTWROMPHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=NN=N2)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-dichlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3,4-tetrazole typically involves the cycloaddition reaction of azides with nitriles. One common method includes the reaction of 3,5-dichlorobenzyl azide with 3-(trifluoromethyl)benzyl nitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide and a base like triethylamine, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetrazoles with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it is studied for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(3,5-dichlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Key Substituents and Heterocycles

  • Target Compound : Tetrazole core with 3,5-dichlorophenyl (electron-withdrawing) and 3-(trifluoromethyl)benzyl (lipophilicity-enhancing) groups.
  • VIb () : Triazole core conjugated with isoxazole-indole and 3,5-dichlorophenyl groups. Exhibited potent anti-Staphylococcus aureus activity (MIC = 1.56 µg/mL vs. streptomycin at 6.25 µg/mL) .
  • 5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole () : Pyrazole core with difluorophenyl and trifluoromethyl groups. Structural data revealed planar geometry and intermolecular C–H···F interactions, suggesting stability .

Physicochemical Properties

  • Lipophilicity : Trifluoromethyl and halogenated groups increase logP values, improving blood-brain barrier penetration.
  • Metabolic Stability : Tetrazoles resist oxidative metabolism compared to carboxylic acids, enhancing pharmacokinetics.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Biological Activity Synthesis Method References
Target Compound Tetrazole 3,5-Dichlorophenyl, 3-CF3-benzyl Not reported Not detailed N/A
VIb () Triazole 3,5-Dichlorophenyl, isoxazole-indole Anti-S. aureus (1.56 µg/mL) Multi-step synthesis
5-(3,5-Difluorophenyl)-... () Pyrazole 3,5-Difluorophenyl, 4-fluorophenyl None reported Crystal structure study
Thiadiazole-Triazole Hybrids () Thiadiazole CF3-phenyl, thiourea Anti-HIV (preliminary) Thiourea coupling

Discussion of Structural Implications

  • Heterocycle Impact : Tetrazoles’ high nitrogen content may improve binding to metalloenzymes vs. triazoles or pyrazoles.
  • Substituent Effects : The 3,5-dichlorophenyl group’s steric bulk and electron-withdrawing nature likely enhance target affinity, as seen in VIb .
  • Synthetic Feasibility : Catalysts like InCl3 () or NaOH-mediated alkylation () could be adapted for the target compound’s synthesis.

Biological Activity

5-(3,5-Dichlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3,4-tetrazole (CAS: 303145-07-5) is a tetrazole derivative that has garnered attention for its potential biological activities. With a molecular formula of C15H9Cl2F3N4 and a molar mass of 373.16 g/mol, this compound features distinctive structural elements that may influence its pharmacological properties.

Chemical Structure and Properties

The compound consists of:

  • Two aromatic rings : The presence of the dichlorophenyl and trifluoromethylphenyl groups.
  • Tetrazole ring : Known for its diverse biological activities.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. For instance, similar compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The structural features that enhance activity include the presence of electron-withdrawing groups and specific aryl ring configurations .

Anti-inflammatory Effects

Tetrazoles are also being explored for their anti-inflammatory potential. Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, suggesting that 5-(3,5-dichlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3,4-tetrazole may possess similar effects.

Anticancer Properties

Emerging studies have indicated that tetrazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. Specific analogs have shown promise in preclinical models .

Case Studies

  • Antimicrobial Efficacy : A study on tetrazole derivatives reported a series of compounds with varying degrees of activity against bacterial strains. The structure-activity relationship (SAR) highlighted the importance of substituents on the aromatic rings in enhancing antibacterial potency .
  • Anti-inflammatory Activity : In vitro assays demonstrated that certain tetrazoles could significantly reduce pro-inflammatory cytokine production in macrophages. This suggests a potential therapeutic role in treating inflammatory diseases .
  • Anticancer Activity : A recent investigation into related compounds found that specific tetrazoles were effective in inhibiting tumor growth in xenograft models, showcasing their potential as anticancer agents .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialEffective against MRSA
Anti-inflammatoryReduced cytokine production
AnticancerInhibited tumor growth in models

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